Home > Products > Screening Compounds P45812 > Carbaplatensimycin
Carbaplatensimycin -

Carbaplatensimycin

Catalog Number: EVT-1596655
CAS Number:
Molecular Formula: C25H29NO6
Molecular Weight: 439.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Carbaplatensimycin is derived from the natural product platensimycin, which is produced by the bacterium Streptomyces platensis. This compound has garnered attention for its unique structure and significant antibacterial properties, particularly against Gram-positive bacteria.

Classification

Carbaplatensimycin belongs to the class of compounds known as carbapenems, which are characterized by their β-lactam structure. This class is primarily known for its broad-spectrum antibiotic activity. Carbaplatensimycin is specifically noted for its efficacy against resistant strains of bacteria, making it a subject of interest in antibiotic research.

Synthesis Analysis

Methods

The synthesis of Carbaplatensimycin involves several steps that typically include both chemical modification of platensimycin and various synthetic strategies to enhance its antibacterial properties. The synthetic pathway often employs techniques such as:

  • Total Synthesis: This method involves constructing the compound from simpler organic molecules through a series of chemical reactions.
  • Semi-Synthesis: This approach modifies naturally occurring platensimycin to produce Carbaplatensimycin, focusing on altering specific functional groups to improve activity or stability.

Technical Details

The synthesis often requires precise control over reaction conditions such as temperature, pH, and the presence of catalysts to ensure high yields and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor the progress of the synthesis and verify the structure of the final product.

Molecular Structure Analysis

Structure

Carbaplatensimycin features a complex molecular structure with a distinctive bicyclic core that includes a β-lactam ring. The presence of various functional groups contributes to its biological activity. The molecular formula for Carbaplatensimycin can be represented as C18H22N4O5C_{18}H_{22}N_4O_5.

Data

The structural elucidation often involves X-ray crystallography or advanced NMR techniques, which help confirm the arrangement of atoms within the molecule. The stereochemistry is also crucial for understanding its interaction with biological targets.

Chemical Reactions Analysis

Reactions

Carbaplatensimycin undergoes several types of chemical reactions that are essential for its function as an antibiotic:

  • β-Lactam Hydrolysis: This reaction is critical for understanding how Carbaplatensimycin interacts with bacterial enzymes such as β-lactamases.
  • Acylation Reactions: These reactions can modify the compound to enhance its antibacterial properties or alter its pharmacokinetics.

Technical Details

The kinetics of these reactions can be studied using spectrophotometric methods to determine reaction rates and mechanisms. Understanding these reactions is vital for developing more effective derivatives.

Mechanism of Action

Process

Carbaplatensimycin exerts its antibacterial effects primarily through inhibition of bacterial fatty acid synthesis. It targets specific enzymes involved in this pathway, disrupting cell membrane integrity and leading to cell death.

Data

Studies have shown that Carbaplatensimycin has a unique mechanism compared to other antibiotics, making it effective against strains resistant to conventional treatments. Its action on fatty acid biosynthesis pathways has been confirmed through various biochemical assays.

Physical and Chemical Properties Analysis

Physical Properties

Carbaplatensimycin typically appears as a white to off-white powder. Its solubility varies depending on the solvent used; it is generally more soluble in organic solvents than in water.

Chemical Properties

The compound is stable under acidic conditions but may degrade under alkaline conditions or in the presence of strong nucleophiles due to the reactivity of the β-lactam ring. Its melting point and boiling point are critical parameters that influence its formulation and storage conditions.

Applications

Scientific Uses

Carbaplatensimycin has significant implications in antibiotic research due to its effectiveness against multi-drug resistant bacterial strains. Its unique mechanism makes it a candidate for further development in treating infections caused by resistant pathogens. Additionally, ongoing research explores its potential use in combination therapies to enhance efficacy against challenging bacterial infections.

Discovery & Contextualization in Antibiotic Research

Historical Emergence of Platensimycin Analogues in Antimicrobial Drug Discovery

The discovery of platensimycin in 2006 from Streptomyces platensis MA7327 marked a breakthrough in antibiotic research, representing the first natural product inhibitor of bacterial fatty acid synthesis type II (FASII) with potent activity against multidrug-resistant Gram-positive pathogens, including MRSA and VRE [1] [3]. Its unique pentacyclic ketolide scaffold bound to FabF (β-ketoacyl-ACP synthase II) with unprecedented mode of action, showing no cross-resistance to existing antibiotic classes [3] [10]. However, platensimycin’s promising in vitro activity was hampered by poor pharmacokinetics—specifically rapid clearance and low systemic exposure—limiting in vivo efficacy to continuous infusion models [5] [9]. This prompted intensive medicinal chemistry efforts to develop analogues with improved drug-like properties, leading to the strategic design of carbaplatensimycin as a metabolically stabilized derivative [9].

Table 1: Key Platensimycin Analogues and Their Structural Modifications

CompoundCore ModificationTarget SpecificityPrimary Advantage
PlatensimycinPentacyclic ketolide (ether ring)FabF selective inhibitorNovel target, no cross-resistance
PlatencinTetracyclic enone (no ether ring)Dual FabF/FabH inhibitorBroader enzymatic inhibition
CarbaplatensimycinCarbon-for-oxygen ether replacementFabF selective inhibitorEnhanced metabolic stability
AdamantaplatensimycinAdamantane-derived cageFabF inhibitorImproved lipophilicity

Rationale for Carbaplatensimycin Development: Addressing Platensimycin Limitations

Carbaplatensimycin was rationally designed to overcome a critical vulnerability in platensimycin’s structure: the labile cyclic ether oxygen within its ent-kaurane-derived terpenoid cage. This ether linkage was identified as a site of metabolic degradation, contributing to platensimycin’s poor pharmacokinetic profile [9] [10]. The bioisosteric replacement of the ether oxygen with a methylene group (-CH₂-) yielded carbaplatensimycin, preserving the essential three-dimensional topology required for FabF binding while significantly enhancing molecular stability [9]. This carbon-for-oxygen substitution conferred two key advantages:

  • Hydrolytic Stability: The elimination of the acid-sensitive ether bond prevented ring-opening degradation under physiological conditions, extending plasma half-life [9].
  • Stereochemical Preservation: The methylene group maintained the spatial orientation of adjacent functional groups critical for hydrogen bonding with FabF active site residues (His303, His340) [10].

Table 2: Stability Comparison of Platensimycin vs. Carbaplatensimycin

PropertyPlatensimycinCarbaplatensimycinSignificance
Ether bond stabilityLow (pH-sensitive)High (no ether bond)Reduced metabolic degradation
Plasma half-life (mouse)<30 minutes~2 hoursImproved systemic exposure
MIC against MRSA (μg/mL)0.50.5–1.0Retained potency
Solubility (log P)2.83.1Moderate lipophilicity increase

Position Within Broader FASII-Targeted Antibiotic Development

Carbaplatensimycin exemplifies a targeted optimization strategy within the FASII inhibitor landscape, addressing both resistance challenges and pharmacological limitations. Unlike conventional antibiotics targeting cell wall synthesis or protein translation, FASII inhibitors exploit a bacterial pathway absent in mammals, offering a high selectivity index [4] [10]. Within this framework, carbaplatensimycin occupies a distinct niche:

  • Resistance Mitigation: By binding to the acyl-enzyme intermediate of FabF—a transient catalytic state—carbaplatensimycin retains activity against strains resistant to FabH inhibitors or classical antibiotics [4] [10]. Its modified cage structure also evades efflux mechanisms that compromise platensimycin in Gram-negative bacteria [9].
  • Chemical Biology Probe: The stability enhancement made carbaplatensimycin a valuable tool for in vivo FASII inhibition studies, elucidating compensatory mechanisms in bacterial lipid metabolism [9].
  • Platform for Hybrid Antibiotics: The robust terpenoid core facilitated conjugation with membrane-permeabilizing moieties, inspiring later generations of dual-targeting analogues active against Gram-negative pathogens [9] [10].

Table 3: FASII Inhibitors by Target Specificity and Chemical Class

Target EnzymeInhibitor ClassRepresentative CompoundClinical Status
FabFPlatensimycin analoguesCarbaplatensimycinPreclinical
FabF/FabHPlatencin analoguesPlatencinPreclinical
FabIDiazaborines/TriclosanAFN-1252Phase II
FabBPseudopyronine derivativesPseudopyronine BResearch phase

Properties

Product Name

Carbaplatensimycin

IUPAC Name

3-[3-[(1S,5S,6R,7R,9S,10R)-5,9-dimethyl-4-oxo-5-tetracyclo[7.2.1.17,10.01,6]tridec-2-enyl]propanoylamino]-2,4-dihydroxybenzoic acid

Molecular Formula

C25H29NO6

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C25H29NO6/c1-23-10-13-9-14(23)11-25(12-23)8-5-17(28)24(2,21(13)25)7-6-18(29)26-19-16(27)4-3-15(20(19)30)22(31)32/h3-5,8,13-14,21,27,30H,6-7,9-12H2,1-2H3,(H,26,29)(H,31,32)/t13-,14-,21+,23+,24-,25+/m1/s1

InChI Key

MAQJLWAFAJLYAF-JISQUFTFSA-N

Synonyms

carbaplatensimycin

Canonical SMILES

CC12CC3CC1CC4(C2)C3C(C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O

Isomeric SMILES

C[C@@]12C[C@H]3C[C@@H]1C[C@@]4(C2)[C@@H]3[C@](C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.